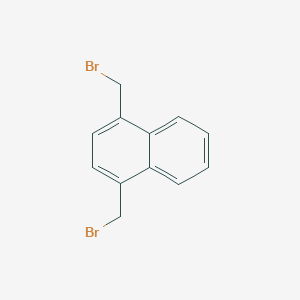

1,4-Bis(bromomethyl)naphthalene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,4-bis(bromomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHZQZOMHXNQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=CC=C(C2=C1)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343905 | |

| Record name | 1,4-Bis(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58791-49-4 | |

| Record name | 1,4-Bis(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(bromomethyl)naphthalene (contains ca. 23% isomer) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 1,4 Bis Bromomethyl Naphthalene

Direct Bromomethylation of Naphthalene (B1677914) Derivatives

The most common strategy for synthesizing 1,4-bis(bromomethyl)naphthalene involves the direct functionalization of a naphthalene core, typically starting from 1,4-dimethylnaphthalene (B47064).

Photobromination with N-Bromosuccinimide (NBS)

Photobromination utilizing N-Bromosuccinimide (NBS) stands out as a highly effective method for the side-chain bromination of methyl groups on aromatic rings. This radical reaction is initiated by light, offering a selective pathway to the desired bromomethylated products.

The efficiency and selectivity of photobromination are highly dependent on the reaction parameters. Visible light irradiation has been found to be particularly effective, enhancing the selectivity of the reaction and simplifying the purification of the final product. oup.com The choice of solvent also plays a crucial role. Benzene (B151609) has been identified as a suitable solvent for these reactions, contributing to clean and high-yielding transformations. oup.com

Research has shown that UV light irradiation is less desirable as it can lead to side reactions, such as the incorporation of solvent molecules into the product, as observed when using carbon tetrachloride. oup.com The reaction temperature is another critical factor, with a range of 0-80°C, and preferably 10-40°C, being optimal for the photobromination of dimethyl aromatic hydrocarbons with NBS. google.com

Table 1: Optimization of Photobromination of 1-Methylnaphthalene with NBS in Carbon Tetrachloride oup.com

| Irradiation Wavelength (nm) | Product Distribution |

| > 390 | 1-(Bromomethyl)naphthalene (quantitative) |

| ≥ 313 | 1-(Bromomethyl)naphthalene, 1-(Chloromethyl)naphthalene (11% yield), 1-(2,2,2-Trichloroethyl)naphthalene (4% yield) |

This table illustrates the effect of light wavelength on product distribution, highlighting the enhanced selectivity with visible light.

The degree of bromination can be precisely controlled by adjusting the molar equivalents of NBS used in the reaction. This allows for the selective synthesis of mono-, bis-, or even tris-bromomethylated naphthalene derivatives.

For the synthesis of this compound from 1,4-dimethylnaphthalene, using approximately 2.2 molar equivalents of NBS leads to the quantitative formation of the desired dibrominated product. oup.com Conversely, employing 1.1 molar equivalents of NBS results in the preferential formation of the monobrominated product, 1-(bromomethyl)-4-methylnaphthalene. oup.com While less common for this specific isomer, the principles of controlling stoichiometry can be extended to achieve different levels of bromination on the naphthalene core.

A patent for the production of bis(bromomethyl) aromatic hydrocarbons specifies the use of 1.8 to 3.5 moles of NBS per mole of the dimethyl aromatic hydrocarbon, with a preferred range of 2.0 to 2.5 moles, to achieve high purity and yield. google.com

Table 2: Selectivity in Photobromination of Dimethylarenes with NBS in Benzene oup.com

| Starting Material | Molar Equivalents of NBS | Major Product |

| 1,4-Dimethylnaphthalene | 1.1 | 1-(Bromomethyl)-4-methylnaphthalene |

| 1,4-Dimethylnaphthalene | 2.2 | This compound |

| 2,6-Dimethylnaphthalene | 1.1 | 2-(Bromomethyl)-6-methylnaphthalene |

| 2,6-Dimethylnaphthalene | 2.2 | 2,6-Bis(bromomethyl)naphthalene |

This table demonstrates the control over the degree of bromination by varying the stoichiometry of NBS.

The yield of this compound is significantly influenced by the reaction conditions. The use of visible light irradiation in benzene has been shown to provide almost quantitative yields of bis(bromomethyl)arenes from their corresponding dimethylarene precursors. oup.com This method is noted for its efficiency and the ease of purification of the resulting products. oup.com

In contrast, thermal bromination with NBS, even with radical initiators, often results in modest yields and can be a more tedious process. oup.com Similarly, photothermal bromination with molecular bromine has been reported to give lower yields. oup.com Therefore, the photochemical approach with NBS under optimized conditions is the superior method for achieving high yields of this compound. oup.com A Japanese patent also highlights that this photochemical method produces few by-products, often eliminating the need for a separate purification step and making it suitable for industrial production. google.com

Blanc-like Bromomethylation Procedures

While photobromination of dimethylnaphthalenes is a primary route, Blanc-like bromomethylation procedures offer an alternative pathway. These reactions typically involve the reaction of the aromatic substrate with formaldehyde (B43269) and hydrogen bromide, often in the presence of a catalyst. A study on the synthesis of a spinnable isotropic pitch utilized a Blanc bromomethylation-dehydrobromination approach starting from low-softening-point coal tar pitch, indicating the applicability of this type of reaction in modifying complex aromatic mixtures. acs.org Another study describes a convenient procedure for the bromomethylation of aromatic compounds that allows for selective mono-, bis-, or trisbromomethylation, suggesting the versatility of such methods. acs.org

Alternative Bromination Reagents and Methodologies

Beyond NBS, other brominating agents can be employed for the synthesis of bromomethylated aromatic compounds. Dibromoisocyanuric acid (DBI) is a mild and highly effective brominating reagent that has shown superior reactivity compared to NBS in certain applications. tcichemicals.com For instance, it can brominate nitrobenzene (B124822) in significantly shorter reaction times and at lower temperatures than NBS. tcichemicals.com

Other alternative brominating agents include:

Carbon Tetrabromide

5,5-Dibromomeldrum's Acid

Bromotrichloromethane

N-Bromosaccharin

While the direct application of these specific reagents for the synthesis of this compound is not extensively detailed in the provided context, they represent a broader chemical toolbox available for bromination reactions.

Synthesis from Naphthalene Precursors via Multi-step Routes

A prevalent and well-documented method for the synthesis of this compound involves the free-radical bromination of 1,4-dimethylnaphthalene. This reaction is most commonly achieved using N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator or under photochemical conditions.

The photobromination of 1,4-dimethylnaphthalene with 2.2 molar equivalents of NBS has been shown to produce this compound in nearly quantitative yields. google.com The use of visible light irradiation is particularly effective, enhancing the selectivity of the reaction and simplifying the purification of the product. google.com The reaction is typically carried out in an organic solvent, with benzene being a historically common choice. google.com However, other solvents such as carbon tetrachloride have also been employed. mpg.de The reaction proceeds via a free-radical chain mechanism, where light initiates the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical that subsequently abstracts a benzylic hydrogen from a methyl group on the naphthalene ring. The resulting benzylic radical then reacts with another molecule of NBS to form the bromomethyl group and propagate the radical chain.

A patent describes a process for producing bis(bromomethyl) aromatic hydrocarbons, including naphthalene derivatives, in high purity and yield by reacting a dimethyl aromatic hydrocarbon with 1.8 to 3.5 molar equivalents of NBS in an organic solvent under light irradiation at temperatures ranging from 0 to 80 °C. google.com This method is highlighted as being suitable for industrial production due to the minimal formation of by-products, which can obviate the need for extensive purification steps. google.com

An alternative synthetic approach to this compound is the derivatization of 1,4-bis(hydroxymethyl)naphthalene. This method involves the conversion of the hydroxyl groups into bromomethyl groups, a standard transformation in organic synthesis. Reagents commonly used for converting alcohols to alkyl bromides include phosphorus tribromide (PBr₃) and concentrated hydrobromic acid (HBr).

The reaction with phosphorus tribromide typically proceeds via an Sₙ2 mechanism, which involves the activation of the alcohol's hydroxyl group by the phosphorus reagent, followed by a backside attack of the bromide ion. This mechanism generally leads to an inversion of stereochemistry if the carbon atom is chiral. For primary alcohols like those in 1,4-bis(hydroxymethyl)naphthalene, this reaction is generally efficient. While specific literature detailing the yield and purity for the conversion of 1,4-bis(hydroxymethyl)naphthalene to this compound is not abundant, analogous reactions, such as the preparation of dibromoneopentyl glycol from pentaerythritol (B129877) using hydrobromic acid, have been reported with high yields (91.7%).

This synthetic route is contingent on the availability of 1,4-bis(hydroxymethyl)naphthalene, which can be prepared from the corresponding dialdehyde (B1249045) or other naphthalene derivatives.

A more complex and less documented theoretical pathway to this compound could involve the strategic use of cyclization and aromatization reactions, potentially proceeding through a benzo[c]oxepine intermediate. Benzo[c]oxepines are seven-membered heterocyclic compounds containing a fused benzene ring.

A hypothetical route could begin with a suitably substituted precursor that undergoes cyclization to form a benzo[c]oxepine ring system. Subsequent ring-opening of this intermediate, followed by aromatization, could generate a 1,4-disubstituted naphthalene core. The terminal steps would then involve the conversion of these substituents into bromomethyl groups. For instance, a benzo[c]oxepine derivative could undergo a ring-opening reaction initiated by a reagent like HBr, which could also serve as the bromine source for the subsequent functionalization of the side chains upon aromatization.

However, based on available scientific literature, a direct and established synthetic protocol for this compound utilizing a benzo[c]oxepine intermediate is not well-documented. Syntheses involving oxepine-type structures more commonly lead to other classes of naphthalene derivatives or polycyclic systems. Therefore, this approach remains largely theoretical for the target compound.

Comparative Analysis of Synthetic Efficiency and Scalability

The photobromination of 1,4-dimethylnaphthalene stands out as a highly efficient method, with reports of quantitative yields and high purity of the resulting this compound. google.com The specificity of the reaction, particularly when using visible light, minimizes the formation of side products, simplifying downstream processing. google.com A patented method also emphasizes the high purity and yield achievable through this route, making it industrially attractive. google.com

Table 1: Comparative Analysis of Synthetic Routes

| Synthetic Route | Precursor | Key Reagents | Reported Yield | Purity Profile |

|---|---|---|---|---|

| Preparation from Dimethylnaphthalene Isomers | 1,4-Dimethylnaphthalene | N-Bromosuccinimide (NBS), Light/Initiator | Quantitative google.com | High, with minimal by-products google.comgoogle.com |

| Derivatization of Hydroxymethylnaphthalenes | 1,4-Bis(hydroxymethyl)naphthalene | PBr₃ or HBr | Expected to be high (based on analogous reactions) | Dependent on the purity of the starting diol and reaction conditions |

| Strategies Involving Cyclization and Aromatization | Benzo[c]oxepine intermediate (Theoretical) | Various (Theoretical) | Not reported | Not reported |

The environmental footprint of a chemical process is a critical consideration. The synthesis of this compound via the bromination of 1,4-dimethylnaphthalene often employs solvents like benzene and carbon tetrachloride, which are known carcinogens and environmentally harmful. From a green chemistry perspective, the use of such solvents is a significant drawback. Research into alternative, more benign solvents is an active area.

The derivatization of 1,4-bis(hydroxymethyl)naphthalene using reagents like PBr₃ or HBr also presents environmental challenges. These reagents are corrosive and generate significant waste streams that require neutralization and disposal.

The theoretical route through a benzo[c]oxepine intermediate is difficult to assess from a green chemistry standpoint without a concrete reaction scheme. However, complex multi-step syntheses often have a higher environmental impact due to increased solvent usage, energy consumption, and waste generation across the various steps.

Industrial Synthesis Considerations and Process Intensification

The industrial production of this compound is primarily centered on the side-chain bromination of 1,4-dimethylnaphthalene. Key considerations for large-scale synthesis include maximizing yield and selectivity, minimizing the formation of by-products, ensuring process safety, and reducing environmental impact. Consequently, research and development have focused on optimizing reaction conditions and exploring process intensification technologies to achieve these goals.

The most prevalent industrial method involves the free-radical bromination of 1,4-dimethylnaphthalene using N-bromosuccinimide (NBS) as the brominating agent. This approach avoids the use of elemental bromine and offers higher selectivity for the benzylic positions over aromatic ring substitution. A significant advancement in this area is the use of photobromination. oup.comgoogle.com Visible light irradiation has been demonstrated to be highly effective for the selective bromination of the methyl groups on dimethylarenes. oup.com This photochemical method can lead to almost quantitative yields of the corresponding bis(bromomethyl)arenes when approximately 2.2 molar equivalents of NBS are used in a suitable solvent like benzene. oup.com The process is typically conducted at temperatures ranging from 0 to 80 °C, with a preferred range of 10 to 40 °C, under light irradiation with a wavelength of 390 nm or less. google.com A major advantage of this photochemical process is the minimal formation of by-products, which simplifies purification and makes it highly suitable for industrial-scale production. google.com

| Parameter | Condition/Value | Source |

|---|---|---|

| Starting Material | 1,4-Dimethylnaphthalene | oup.com |

| Brominating Agent | N-Bromosuccinimide (NBS) | oup.comgoogle.com |

| NBS Stoichiometry | ~2.2 mol equivalents | oup.com |

| Initiation | Visible Light Irradiation (e.g., λ ≤ 390 nm) | oup.comgoogle.com |

| Solvent | Benzene | oup.comgoogle.com |

| Temperature | 0-80 °C (Preferred: 10-40 °C) | google.com |

| Yield | Almost quantitative | oup.com |

| Key Advantage | High selectivity, minimal by-product formation | oup.comgoogle.com |

Process intensification strategies aim to develop safer, more efficient, and more sustainable manufacturing processes. One such strategy applicable to the synthesis of this compound is the use of phase-transfer catalysis (PTC). An improved procedure for the bromomethylation of aromatic hydrocarbons using a phase-transfer catalyst has been shown to produce yields greater than 90%. sciencemadness.org This method can employ a combination of aqueous hydrobromic acid and glacial acetic acid with 1,3,5-trioxane, and a catalyst such as tetradecyltrimethylammonium bromide. sciencemadness.org A significant benefit of PTC in this context is the suppression of diarylmethane by-products, which are common in other bromomethylation procedures. sciencemadness.org The degree of bromination (mono- vs. bis-) can be readily controlled by adjusting the stoichiometry of the formaldehyde source, 1,3,5-trioxane. sciencemadness.org

| Parameter | Condition/Value | Source |

|---|---|---|

| Reagent System | 48% aq. HBr, Glacial Acetic Acid, 1,3,5-Trioxane | sciencemadness.org |

| Catalyst | Tetradecyltrimethylammonium bromide | sciencemadness.org |

| Temperature | 60-110 °C | sciencemadness.org |

| Reaction Time | 2-24 hours | sciencemadness.org |

| Yield | >90% | sciencemadness.org |

| Key Advantage | Suppression of diarylmethane by-products | sciencemadness.org |

Further process intensification can be achieved by integrating advanced technologies. Continuous flow reactors, for instance, offer superior control over reaction parameters such as temperature and mixing, enhancing safety and reproducibility, which is particularly important for exothermic bromination reactions. unito.it The coupling of continuous flow systems with enabling technologies like sonochemistry (ultrasound) or microwave irradiation presents further opportunities for process enhancement. unito.it Sonochemistry generates cavitation, creating high-energy microenvironments that can accelerate reaction rates. unito.it Similarly, microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times by enabling rapid and efficient heating. unito.it While specific studies on applying these advanced technologies to this compound synthesis are not detailed in the literature, they represent the forefront of chemical process intensification and could offer significant improvements in efficiency, yield, and safety over traditional batch processing. unito.itmdpi.com

Chemical Reactivity and Mechanistic Studies of 1,4 Bis Bromomethyl Naphthalene

Nucleophilic Substitution Reactions

1,4-Bis(bromomethyl)naphthalene is a versatile reagent in organic synthesis, primarily owing to the reactivity of its two bromomethyl groups. These groups are primary benzylic halides, a structural feature that dictates their behavior in nucleophilic substitution reactions. The carbon-bromine bond is polarized, rendering the methylene (B1212753) carbon electrophilic and susceptible to attack by a wide range of nucleophiles.

The mechanistic pathway of nucleophilic substitution at the benzylic positions of this compound is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. The molecule can react via either a unimolecular (SN1) or a bimolecular (SN2) mechanism.

SN2 Pathway: This pathway is generally favored for primary halides. It involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the bromide leaving group departs. This "backside attack" leads to an inversion of stereochemistry at the reaction center. For this compound, an SN2 mechanism is promoted by the use of strong, non-bulky nucleophiles and polar aprotic solvents (e.g., acetone, DMSO), which solvate the accompanying cation but not the nucleophile, thus enhancing its reactivity. Kinetic studies on similar systems, such as 1-chloromethylnaphthalene reacting with anilines, have shown bimolecular kinetics consistent with an SN2 mechanism ias.ac.in.

SN1 Pathway: While primary halides typically disfavor the SN1 pathway due to the instability of primary carbocations, the benzylic nature of the bromomethyl groups in this molecule provides significant resonance stabilization to any carbocation intermediate that forms. The positive charge can be delocalized across the naphthalene (B1677914) ring system. This stabilization makes an SN1 pathway viable under specific conditions. The SN1 mechanism is a two-step process: the slow, rate-determining step is the departure of the bromide ion to form a planar napthylmethyl carbocation, which is then rapidly attacked by the nucleophile from either face. This pathway is favored by weak nucleophiles (where the solvent itself often acts as the nucleophile in a process called solvolysis) and polar protic solvents (e.g., water, methanol), which can stabilize both the departing anion and the carbocation intermediate through hydrogen bonding. libretexts.orglibretexts.org

The choice between these two competing pathways can be directed by carefully selecting the reaction conditions, as summarized in the table below.

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

| Substrate | Tertiary > Secondary > Primary (Benzylic is an exception) | Methyl > Primary > Secondary |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, R₂NH) |

| Solvent | Polar Protic (e.g., water, methanol, ethanol) | Polar Aprotic (e.g., acetone, DMSO, DMF) |

| Kinetics | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

The reaction of this compound with nitrogen-based nucleophiles is a powerful method for constructing more complex molecules containing the rigid naphthalene-1,4-dimethylene spacer.

This compound readily undergoes double alkylation with primary or secondary amines to yield tertiary or quaternary ammonium salts, respectively. This provides a direct route to symmetrically substituted diamines and polyamines where the naphthalene unit acts as a core scaffold. The general method involves N-alkylation with the haloalkane, which can lead to a mixture of secondary amines, tertiary amines, or quaternary ammonium salts depending on the stoichiometry and reaction conditions nih.gov.

A notable example is the synthesis of a novel polyamine, N¹, N¹'-[Naphthalene-1,4-diylbis(methylene)]bis{[N⁴-(4-aminobutyl)butane-1,4-diamine]}, which has been investigated for its potential to be selectively transported into cancer cells nih.gov. This synthesis demonstrates the utility of this compound as a building block for complex polyamine structures.

Table 1: Representative Synthesis of a Naphthalene-Based Polyamine

| Reactant 1 | Reactant 2 | Product | Application |

|---|

The two reactive sites on this compound make it an excellent linker for the synthesis of macrocyclic compounds. By reacting it with linear di- or polyamines under high-dilution conditions, which favor intramolecular cyclization over intermolecular polymerization, various nitrogen-containing macrocycles can be formed. These reactions provide access to structures like diazacyclodecanes and other larger rings.

Furthermore, it can be used to bridge existing macrocycles. For instance, reacting two equivalents of a macrocycle like 1,4,7,10-tetraazacyclododecane (cyclen) with one equivalent of this compound can produce a bis-macrocyclic ligand, where the naphthalene unit acts as a rigid spacer connecting the two cyclen rings. Such molecules are of interest as complexing agents for metal ions in various applications. The direct formation of carbon-nitrogen single bonds is a key approach to synthesizing these nitrogen-containing macrocycles mdpi.com.

The term "proton sponge" typically refers to 1,8-disubstituted naphthalenes, with the canonical example being 1,8-bis(dimethylamino)naphthalene (DMAN) nih.govnih.gov. The unique geometry of the 1,8-positions forces the two basic nitrogen groups into close proximity. This proximity leads to strong lone pair-lone pair repulsion, which is relieved upon protonation, as the proton is captured in a strong intramolecular hydrogen bond between the two nitrogen atoms. This structural feature results in exceptionally high basicity rsc.org.

Due to its geometry, this compound is not a suitable precursor for synthesizing classic proton sponges. The methyl groups are located on opposite sides of the naphthalene core, making the crucial intramolecular interaction between the resulting amino groups impossible. The synthesis of true proton sponges and related structures, such as 1,5-diazacyclodecanes with proton sponge characteristics, exclusively utilizes the 1,8-isomer, 1,8-bis(bromomethyl)naphthalene (B51720), to achieve the required peri-substitution pattern researchgate.netumich.edu.

Analogous to its reactions with amines, this compound reacts efficiently with sulfur-containing nucleophiles. Thiolate anions (RS⁻), generated by deprotonating thiols with a base, are excellent nucleophiles for SN2 reactions. The reaction of this compound with two equivalents of a thiol (RSH) in the presence of a base (e.g., NaOH, NaH) yields a 1,4-bis(alkylthiomethyl)naphthalene.

Similarly, reaction with a dithiol, such as 1,2-ethanedithiol or 1,3-propanedithiol, can be used to form sulfur-containing macrocycles. The naphthalene moiety serves as a rigid structural element within the macrocyclic thioether. These reactions are typically high-yielding and proceed under mild conditions.

Table 2: General Reaction with Sulfur Nucleophiles

| Nucleophile Type | Reagent Example | Product Type |

|---|---|---|

| Thiol | Ethanethiol (CH₃CH₂SH) | Bis-thioether |

Reactions with Oxygen-Containing Nucleophiles (e.g., alcohols, phenols)

This compound readily undergoes nucleophilic substitution reactions with oxygen-containing nucleophiles such as alcohols and phenols. These reactions typically proceed via an S_N2 mechanism, where the alkoxide or phenoxide ion acts as the nucleophile, displacing the bromide leaving group. The products of these reactions are the corresponding bis-ethers.

The alkylation of phenols with this compound can be used to synthesize macrocyclic ethers, particularly when dihydroxybenzene derivatives are used as the nucleophile. These reactions are often carried out in the presence of a base, which deprotonates the phenol to generate the more nucleophilic phenoxide. The resulting macrocycles, incorporating the rigid naphthalene unit, have applications in host-guest chemistry and as building blocks for more complex supramolecular assemblies.

The reactivity of the benzylic bromides in this compound makes it a versatile reagent for the introduction of the 1,4-naphthalenedimethyl moiety into a variety of molecules containing hydroxyl groups. The choice of solvent and base can influence the reaction rate and yield.

Reactions with Carbon-Containing Nucleophiles (e.g., carbanions, organometallics)

Carbon-based nucleophiles, such as carbanions and organometallic reagents, can also react with this compound to form new carbon-carbon bonds. Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that can displace the bromide ions in a nucleophilic substitution reaction. masterorganicchemistry.comyoutube.com

For example, the reaction of this compound with two equivalents of a Grignard reagent would be expected to yield a 1,4-dialkylnaphthalene derivative. These reactions are typically carried out in anhydrous etheral solvents to prevent the quenching of the highly reactive organometallic species. youtube.com The mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbon of the bromomethyl group.

This type of reaction is a powerful tool for extending the carbon framework of the naphthalene system and for synthesizing more complex organic molecules. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the 1 and 4 positions of the naphthalene ring.

Cross-Coupling Reactions

Palladium-Catalyzed Coupling Reactions

This compound can participate in palladium-catalyzed cross-coupling reactions, although the benzylic C-Br bonds are generally more susceptible to nucleophilic substitution than direct cross-coupling. However, under specific conditions, these bonds can undergo reactions such as the Heck or Sonogashira coupling. wikipedia.orgorganic-chemistry.orgwikipedia.orglibretexts.orgorganic-chemistry.org

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org While typically applied to aryl or vinyl halides, benzylic halides can also be suitable substrates under certain catalytic systems. The Sonogashira coupling, on the other hand, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a reaction that can also be adapted for benzylic halides. wikipedia.orglibretexts.orgorganic-chemistry.org

These palladium-catalyzed reactions provide a versatile platform for the functionalization of the this compound core, enabling the introduction of alkenyl and alkynyl moieties. The choice of palladium catalyst, ligands, base, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. researchgate.netnobelprize.org

| Reaction | Coupling Partners | Typical Product |

|---|---|---|

| Heck Coupling | This compound + Alkene | 1,4-Di(alkenyl)naphthalene |

| Sonogashira Coupling | This compound + Terminal Alkyne | 1,4-Di(alkynyl)naphthalene |

Suzuki-Miyaura Coupling for Aryl-Naphthalene Linkages

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, particularly for the synthesis of biaryls. gre.ac.uktcichemicals.com While the primary application involves the coupling of aryl or vinyl halides with organoboron compounds, benzylic halides are not the typical substrates for this reaction. The Suzuki-Miyaura reaction generally proceeds with aryl, vinyl, or alkyl halides. gre.ac.uk

However, the synthesis of aryl-naphthalene linkages is commonly achieved through the Suzuki-Miyaura coupling of a bromo-naphthalene derivative with an arylboronic acid. nih.govresearchgate.netdntb.gov.ua For instance, a dihalonaphthalene could be coupled with an arylboronic acid to introduce aryl groups onto the naphthalene core. While direct Suzuki-Miyaura coupling of the benzylic bromides of this compound is not the standard application, the naphthalene scaffold itself is a common participant in such reactions when functionalized with a halide directly on the aromatic ring. researchgate.net

The general mechanism of the Suzuki-Miyaura coupling involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. youtube.com

Other Transition Metal-Catalyzed Coupling Transformations

The bifunctional nature of this compound, featuring two reactive benzylic bromide groups, makes it a valuable precursor for various transition metal-catalyzed coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The general mechanism for many of these cross-coupling reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition: The cycle typically begins with the oxidative addition of a C-Br bond of this compound to a low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)). This step forms an organometallic intermediate where the metal has been oxidized (e.g., to Pd(II) or Ni(II)).

Transmetalation: In this step, a second organic group, typically from an organometallic reagent (like an organoboron, organotin, or organomagnesium compound), is transferred to the initial transition metal complex, displacing the halide. wikipedia.org

Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the metal center, forming the new C-C bond and regenerating the low-valent catalyst, which can then re-enter the catalytic cycle. wikipedia.org

Several named cross-coupling reactions can be applied to substrates like this compound. For instance, Kumada coupling utilizes Grignard reagents (organomagnesium compounds) in the presence of nickel or palladium catalysts to couple with aryl or alkyl halides. umb.edu Another prominent example is the Sonogashira coupling , which specifically forms C-C bonds between terminal alkynes and aryl or vinyl halides, employing a palladium catalyst and a copper(I) co-catalyst. umb.edu These established methodologies allow for the precise extension of the naphthalene core at the 1 and 4 positions, enabling the synthesis of complex molecular architectures.

| Coupling Reaction | Catalyst System (Typical) | Coupling Partner | Resulting Bond |

|---|---|---|---|

| Kumada Coupling | Ni or Pd complexes | Grignard Reagent (R-MgX) | C(sp³)–C(sp/sp²/sp³) |

| Sonogashira Coupling | Pd complex + Cu(I) salt | Terminal Alkyne (R-C≡CH) | C(sp³)–C(sp) |

| Suzuki Coupling | Pd complexes | Organoboron Reagent (R-B(OR)₂) | C(sp³)–C(sp²) |

| Heck Coupling | Pd complexes | Alkene (R₂C=CR₂) | C(sp³)–C(sp²) |

Polymerization Mechanisms

This compound is a suitable monomer for step-growth polymerization, a process where bifunctional or multifunctional monomers react to form dimers, trimers, and eventually long polymer chains. wikipedia.org This mechanism is distinct from chain-growth polymerization and is characterized by the reaction of any two molecular species, not just a monomer and a growing chain end.

A significant application of this monomer is in the synthesis of poly(arylene vinylene) (PAV) derivatives, specifically poly(1,4-naphthalene vinylene). In solution, the synthesis of PAVs often proceeds through a precursor route. For this compound, this typically involves the generation of a highly reactive p-quinodimethane intermediate, which then polymerizes. d-nb.info This approach is analogous to the synthesis of poly(p-phenylene vinylene) (PPV) from 1,4-bis(bromomethyl)benzene. d-nb.info

Studies on the closely related isomer, 2,3-bis(bromomethyl)naphthalene, have demonstrated that on-surface dehalogenative coupling on a gold (Au(111)) surface can produce poly(o-naphthylene vinylene). d-nb.infonih.gov This process first yields a poly(o-naphthylene vinylidene) intermediate, which upon annealing, undergoes dehydrogenation to form the final conjugated polymer. d-nb.infonih.gov A similar mechanistic pathway can be envisioned for the 1,4-isomer to form its corresponding conjugated polymer.

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization that proceeds via olefin metathesis. The reaction is driven by the relief of ring strain in cyclic olefin monomers. wikipedia.orgyoutube.com Common monomers for ROMP include highly strained cyclic olefins such as cyclobutene, norbornene, and their derivatives, while less strained rings like cyclohexene are generally not polymerizable. youtube.comyoutube.com

This compound itself cannot directly undergo ROMP as it lacks a strained cyclic olefin moiety. However, its bifunctional nature makes it a key building block for synthesizing suitable ROMP monomers. For example, it can be reacted with molecules containing two nucleophilic groups (such as diamines or dithiols) that are bridged by a strained ring system like norbornene. This would incorporate the naphthalene unit into a larger, strained macrocyclic or bicyclic structure. This newly synthesized, naphthalene-containing monomer could then potentially undergo ROMP using standard transition metal catalysts (e.g., Grubbs' or Schrock catalysts) to yield a polymer with naphthalene units regularly spaced along the backbone. youtube.com This strategy allows for the incorporation of the specific photophysical and electronic properties of the naphthalene chromophore into polymers synthesized via a controlled, living polymerization mechanism. 20.210.105

The two reactive bromomethyl groups of this compound make it an excellent component for cyclization strategies in polymer science, which are used to create cyclic polymers or polymers with cyclic units in their backbones.

One primary strategy is ring-closure cyclization, where a linear polymer precursor with two compatible reactive end-groups is induced to react intramolecularly. This compound can be used as a "cyclizing unit." For instance, a living polymer with nucleophilic end-groups could be treated with this compound under high-dilution conditions. The high dilution favors intramolecular reaction over intermolecular polymerization, leading to the formation of a cyclic polymer where the naphthalene derivative acts as a linking "clasp." This approach is analogous to the use of α,α'-dibromo-m-xylene to cyclize cysteine-containing peptides. nih.gov

Another approach is the "blocking-cyclization" technique, which has been demonstrated as a versatile method for creating mono- and multicyclic polymers. nih.gov In this strategy, a difunctional monomer is used to link two growing polymer chains, which are then cyclized. This compound could theoretically be adapted for such a process, serving as a rigid linking agent to facilitate the efficient formation of cyclic polymer topologies. nih.govresearchgate.net

Rearrangement and Aromatization Reactions

The naphthalene scaffold can undergo isomerization reactions, particularly under thermal or catalytic conditions, leading to the migration of substituents around the aromatic rings. While direct studies on the isomerization of this compound are not prevalent, analogous transformations provide insight into potential pathways. For example, studies on the isomerization of naphthalene itself have identified numerous low-energy isomers and the energy barriers connecting them, with connections between isomers appearing at energies as low as 3.5 eV. nih.gov

Research on substituted naphthalenes has shown that methyl groups can migrate between positions on the ring. For instance, 1-methylnaphthalene can be isomerized to 2-methylnaphthalene over zeolite catalysts. This type of reaction is crucial in industrial processes aiming for specific isomers. nih.gov It is plausible that the bromomethyl groups of this compound could undergo similar migrations, potentially catalyzed by acid or heat, leading to a thermodynamic mixture of other isomers such as 1,5-, 2,6-, or 2,7-bis(bromomethyl)naphthalene. Such isomerization pathways would likely proceed through carbocationic intermediates or sigmatropic shifts, driven by the relative thermodynamic stabilities of the different substitution patterns on the naphthalene core.

Intramolecular Cyclization and Annulation Processes

The bifunctional nature of this compound, with two reactive bromomethyl groups positioned on the same aromatic ring, presents the potential for intramolecular reactions to form new cyclic structures. These reactions can be broadly categorized as intramolecular cyclizations, where a new ring is formed by connecting the two bromomethyl groups (or their derivatives), and annulation processes, where a new ring is fused to the naphthalene core.

Detailed research findings on specific intramolecular cyclization and annulation reactions of this compound are not extensively documented in readily available literature. However, based on the known reactivity of benzylic halides, several plausible reaction pathways can be considered. One such pathway is reductive cyclization. In the presence of a reducing agent, the carbon-bromine bonds can be cleaved to generate a diradical or a dianionic intermediate, which could then undergo intramolecular coupling to form a new ring. For instance, a hypothetical reductive cyclization could lead to the formation of pyracene.

Another potential intramolecular process is dehydrobromination to form an intermediate o-quinodimethane, which can then participate in cycloaddition reactions. The elimination of two molecules of hydrogen bromide from this compound would generate the highly reactive 1,4-dimethylene-1,4-dihydronaphthalene. This transient diene could then undergo intramolecular [4+2] cycloaddition (Diels-Alder) reactions if a suitable dienophile is present within the molecule, or it could dimerize or polymerize.

While specific examples for the 1,4-isomer are scarce, related studies on other bis(bromomethyl)naphthalene isomers provide insights into their cyclization potential. For instance, on-surface dehalogenative coupling of 2,3-bis(bromomethyl)naphthalene on Au(111) surfaces has been shown to produce various structural motifs through dimerization and polymerization. d-nb.info

The synthesis of larger polycyclic aromatic hydrocarbons (PAHs) can sometimes involve precursors with reactive benzylic halide functionalities. For example, the synthesis of benzo[a]pyrene has been achieved through multi-step sequences involving Suzuki coupling of naphthalene boronic acids with appropriately substituted benzene (B151609) derivatives. nih.govresearchgate.net While not a direct intramolecular cyclization of this compound, these syntheses highlight the utility of functionalized naphthalenes in constructing complex aromatic systems.

Reactivity in the Context of Steric and Electronic Effects

The reactivity of this compound is governed by a combination of steric and electronic factors arising from the two bromomethyl substituents on the naphthalene ring system.

While this compound does not possess peri-substituents in the conventional 1,8-positions, steric interactions between the 1-bromomethyl group and the hydrogen atom at the 8-position (a peri-interaction) can influence the conformation of the substituent and potentially the planarity of the naphthalene ring. Similarly, the 4-bromomethyl group interacts with the hydrogen at the 5-position.

The substitution pattern in naphthalene derivatives significantly affects their reactivity. Substitution at the 1-position (α-position) is generally favored over the 2-position (β-position) in electrophilic substitution reactions due to the greater stability of the carbocation intermediate, which can be stabilized by resonance involving the intact benzene ring. beilstein-journals.org However, steric hindrance can play a crucial role. researchgate.net Bulky substituents at the 1-position can experience steric repulsion from the adjacent peri-hydrogen, potentially leading to a preference for substitution at the less hindered 2-position. researchgate.netwikipedia.org

In the case of this compound, the two bromomethyl groups are themselves relatively bulky. The free rotation of these groups can be hindered by their interaction with the peri-hydrogens. This steric strain can influence the conformational preferences of the bromomethyl groups and may cause minor distortions in the naphthalene ring from perfect planarity. Such distortions can, in turn, affect the reactivity of the molecule. For instance, any deviation from planarity could alter the π-orbital overlap and thus the aromatic stabilization of the naphthalene core, potentially making it more susceptible to addition or other reactions that disrupt the aromatic system.

The electronic effects of the bromomethyl groups also play a significant role. The bromine atom is electronegative, and the -CH2Br group as a whole is electron-withdrawing through an inductive effect. This deactivates the naphthalene ring towards electrophilic aromatic substitution.

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the reactivity of molecules like this compound. researchgate.net These methods can be used to model reaction pathways, identify transition states, and calculate activation energy barriers, offering insights into reaction mechanisms and predicting the feasibility of different transformations.

For this compound, computational studies could be employed to explore the energetics of the intramolecular cyclization and annulation processes discussed in section 2.4.2. For example, the energy profile for the reductive cyclization to form pyracene could be calculated, including the structures and energies of intermediates and transition states. Similarly, the thermodynamics and kinetics of the dehydrobromination to form 1,4-dimethylene-1,4-dihydronaphthalene and its subsequent cycloaddition reactions could be modeled.

A DFT study on a related compound, 1-(chloromethyl)naphthalene, investigated the mechanism and regioselectivity of a palladium-catalyzed dearomatic reaction with phenylacetonitrile. rsc.org This study highlights how computational methods can elucidate the role of ligands and steric effects in controlling reaction outcomes. Similar computational approaches could be applied to predict the outcomes of reactions involving this compound.

Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT calculations, can provide qualitative insights into the reactivity of this compound. wikipedia.org By analyzing the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), it is possible to predict the sites most susceptible to nucleophilic or electrophilic attack and to understand the interactions that govern cycloaddition reactions. For instance, the FMO analysis of the 1,4-dimethylene-1,4-dihydronaphthalene intermediate would be crucial in predicting its reactivity in Diels-Alder reactions. sigmaaldrich.com

While specific computational studies on the reaction pathways of this compound are not widely reported, the application of these theoretical methods to similar aromatic and benzylic systems demonstrates their potential to provide detailed mechanistic understanding and to guide the design of new synthetic routes.

Applications As a Versatile Building Block in Advanced Materials and Supramolecular Chemistry

Monomers for Polymeric Materials

The bifunctional nature of 1,4-bis(bromomethyl)naphthalene allows it to serve as a key monomer in various polymerization reactions, leading to materials with tailored electronic and physical properties.

This compound is a precursor for the synthesis of conjugated polymers, particularly those containing poly(1,4-naphthalene vinylene) units. These polymers are of significant interest for optoelectronic applications, such as in Organic Light-Emitting Diodes (OLEDs), due to their unique electronic and photophysical properties.

A common synthetic route to these materials is the Wittig reaction. In this process, this compound is first converted into a bis(phosphonium) salt, such as 1,4-naphthalene bis(methyl triphenylphosphonium) dibromide. This monomer can then be reacted with a dialdehyde (B1249045), like 2,5-dioctyloxy-1,4-dicarboxaldehyde, to produce an alternate-block copolymer. The resulting polymer, poly(2,5-dioctyloxy phenylene vinylene-co-1,4-naphthalene vinylene), incorporates the rigid naphthalene (B1677914) unit directly into the conjugated backbone. researchgate.net The inclusion of the 1,4-naphthalene moiety influences the polymer's conformation and electronic structure, which in turn affects its absorption and emission characteristics, making it a useful component for tuning the color of OLEDs. researchgate.net

On-surface synthesis represents another approach, where dehalogenative homocoupling of precursors like bis(bromomethyl)naphthalene on a metal surface can produce poly(naphthylene vinylene). d-nb.info While this has been demonstrated with the 2,3-isomer, the principle highlights the utility of bis(bromomethyl)naphthalene derivatives in creating conjugated polymers. d-nb.info

The two reactive bromomethyl groups on this compound enable it to function as an effective crosslinking agent. Crosslinking agents are crucial for transforming linear polymers into three-dimensional networks, which enhances their mechanical strength, thermal stability, and chemical resistance.

While specific studies detailing the use of this compound as a primary crosslinker are not prevalent, its structure is analogous to other bifunctional aromatic compounds used in Friedel-Crafts alkylation reactions to create porous polymer networks. For instance, naphthalene itself can be crosslinked with agents like methylal to form hyper-crosslinked polymers with high surface areas. mdpi.com By virtue of its two reactive sites, this compound can react with nucleophilic sites on other polymer chains (such as hydroxyl or amine groups) to form stable covalent bonds, thus creating a robust network structure. This potential makes it a candidate for modifying commodity polymers to produce high-performance materials.

The incorporation of this compound-derived units into copolymers is an effective strategy for tuning their photoluminescent properties. The position of the linkage on the naphthalene ring significantly impacts the steric and electronic environment of the polymer backbone, which directly influences the emission wavelength.

Research on alternate-block copolymers has shown that the specific isomer of the naphthalene moiety alters the emissive characteristics. researchgate.net For example, a copolymer incorporating the 1,4-naphthalene vinylene unit exhibits different photoluminescence (PL) properties compared to copolymers with 1,5- or 2,6-naphthalene vinylene units. This difference is attributed to the strain between the vinylene and naphthalene protons, which varies with the linkage position. researchgate.net This ability to control the emission color by selecting the appropriate monomer isomer is critical for developing materials for specific applications, such as blue-emitting polymers for full-color displays.

| Copolymer Structure | Photoluminescence (PL) Emission Maximum (in solution) | Reference |

|---|---|---|

| Poly(2,5-dioctyloxy phenylene vinylene-co-1,4-naphthalene vinylene) | 467 nm | researchgate.net |

| Poly(2,5-dioctyloxy phenylene vinylene-co-1,5-naphthalene vinylene) | 484 nm | researchgate.net |

| Poly(2,5-dioctyloxy phenylene vinylene-co-2,6-naphthalene vinylene) | 495 nm | researchgate.net |

Ligands in Coordination Chemistry

The reactive bromomethyl groups of this compound serve as handles for synthesizing more complex organic molecules that can act as ligands. These ligands are instrumental in the construction of sophisticated metal-organic coordination architectures.

This compound is an ideal starting material for creating rigid, multi-topic ligands. A prominent example is the synthesis of 1,4-bis(imidazol-1-ylmethyl)naphthalene (L) . This ligand is prepared through a nucleophilic substitution reaction where the bromide ions of this compound are displaced by imidazole molecules.

The resulting ligand possesses two nitrogen-donor imidazole groups held in a fixed spatial arrangement by the rigid naphthalene spacer. This well-defined structure allows it to coordinate to two different metal centers simultaneously, acting as a bridging ligand to form extended networks. The distance and orientation of the donor sites are predetermined by the 1,4-substitution pattern on the naphthalene core, which is a key principle in the rational design of coordination polymers. acs.orgfigshare.com

Ligands derived from this compound, such as 1,4-bis(imidazol-1-ylmethyl)naphthalene (L), have been successfully used to construct a variety of metal-organic coordination architectures with diverse dimensionalities and topologies. The final structure is influenced by the coordination geometry of the metal ion, the counter-anions, and solvent molecules. acs.org

Researchers have synthesized and characterized several complexes using this ligand with different transition metals: acs.org

With silver(I) perchlorate, a 1D zigzag chain of {Ag(L)}∞ is formed.

Using cadmium(II), manganese(II), zinc(II), and cobalt(II) nitrates, isostructural 1D linear chains with the general formula {M(L)2(H2O)22}∞ are produced.

With cobalt(II) sulfate, a 1D chain featuring coordinated sulfate anions, {Co(L)2(H2O)(SO4)2}∞, is observed.

Manganese(II) thiocyanate yields a 2D brick-wall network structure, {[Mn(L)2(SCN)2]}∞.

In these structures, intermolecular forces, particularly π-π stacking between the naphthalene rings of adjacent chains or layers, play a crucial role in assembling lower-dimensional entities into higher-dimensional supramolecular frameworks. acs.org

| Metal Salt | Resulting Complex Formula | Dimensionality of Architecture | Reference |

|---|---|---|---|

| Ag(ClO4) | {Ag(L)}∞ | 1D Zigzag Chain | acs.org |

| Cd(NO3)2 | {Cd(L)2(H2O)22}∞ | 1D Linear Chain | acs.org |

| Mn(NO3)2 | {Mn(L)2(H2O)22}∞ | 1D Linear Chain | acs.org |

| Zn(NO3)2 | {Zn(L)2(H2O)22}∞ | 1D Linear Chain | acs.org |

| Co(NO3)2 | {Co(L)2(H2O)22}∞ | 1D Linear Chain | acs.org |

| Co(SO4) | {Co(L)2(H2O)(SO4)2}∞ | 1D Chain | acs.org |

| Mn(SCN)2 | {[Mn(L)2(SCN)2]}∞ | 2D Brick-wall Network | acs.org |

Applications in Metal Complex Catalysis

The utility of this compound extends to the synthesis of specialized ligands for transition metal catalysis. The two bromomethyl functional groups can be readily substituted by various coordinating moieties, such as amines, phosphines, or N-heterocyclic carbenes, to create bidentate ligands. These ligands are crucial in catalysis as they can chelate to a metal center, forming stable complexes that enhance reactivity and selectivity. digitellinc.comumn.eduresearchgate.net The rigid 1,4-naphthalene spacer pre-organizes the coordinating atoms, which can influence the geometry and electronic properties of the resulting metal complex.

While the synthesis of bidentate ligands from various precursors is a well-established strategy for developing transition metal catalysts, specific, detailed applications in catalysis for metal complexes derived directly from this compound are not extensively documented in current literature. However, the principles of ligand design suggest its potential. For instance, palladium complexes incorporating bidentate ligands are known to be highly active for arene C-H functionalization reactions, such as H/D exchange and acetoxylation. umich.edu The development of novel ligands is a continuous effort to create more sustainable and efficient catalysts, particularly those based on first-row transition metals which can be facilitated by redox-active ligands. emory.edu

Supramolecular Assemblies and Host-Guest Chemistry

The rigid and well-defined structure of this compound makes it an excellent component for building large, organized molecular systems in supramolecular chemistry. Its ability to connect molecular subunits facilitates the creation of macrocycles, mechanically interlocked molecules, and other complex assemblies governed by non-covalent interactions.

Macrocycles are large ring-like molecules that can act as hosts for smaller guest molecules, a fundamental concept in host-guest chemistry. The synthesis of these structures often involves a macrocyclization step, where linear precursor molecules are induced to form rings. nih.gov this compound is frequently employed as a rigid linker in these reactions.

For example, it can be reacted with other difunctional molecules, such as diamines or dithiols, in a cyclization reaction to yield macrocyclic receptors. These reactions are often performed under high-dilution conditions to favor the intramolecular ring-closing over intermolecular polymerization. The resulting macrocycles, often classified as naphthalenophanes, possess a pre-organized cavity whose size and shape are dictated by the naphthalene spacer and the other building blocks used. uh.edu The efficiency of these macrocyclization reactions is a critical aspect of their synthesis.

| Precursors | Reaction Type | Macrocyclic Product | Yield | Reference |

| 1,4-Bis(bromomethyl)benzene, 4,4′-Bipyridine, Bis-paraphenylene-34-crown-10 | Template-directed synthesis | digitellinc.comCatenane | 70% | researchgate.net |

| o-Alkynylstyrenes, BCl3 | Borylative Cyclization | Boron-functionalized naphthalenes | High | researchgate.net |

| Acetylenic arenecarboxaldehydes, Electrophiles (e.g., I2, NBS) | Electrophilic Cyclization | Substituted Naphthalenes | Decent | nih.gov |

Mechanically interlocked molecules, such as rotaxanes and catenanes, represent a sophisticated area of chemical topology. researchgate.netnih.gov Catenanes consist of two or more interlocked rings, while rotaxanes feature a linear "axle" molecule threaded through a macrocyclic "wheel," with bulky "stoppers" preventing dethreading. The synthesis of these structures relies on template-directed methods where non-covalent interactions pre-organize the components before the final covalent bond formation locks the structure in place. northwestern.edu

This compound and its analogs are instrumental in these syntheses. In a common strategy for creating catenanes, 1,4-bis(bromomethyl)benzene (a close analog) reacts with a bipyridine derivative in the presence of a large crown ether that acts as a template. researchgate.net This self-assembly process brings the five necessary components together to form the interlocked structure. The naphthalene unit, with its extended π-system, can enhance the non-covalent interactions (e.g., π-π stacking) that are crucial for templation. Similarly, the naphthalene moiety can be incorporated into the axle component of rotaxanes, contributing to the recognition sites for the macrocyclic wheel. uh.edu

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by weak, non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. researchgate.netnih.gov The rigid, aromatic nature of the naphthalene core in this compound makes it an ideal unit for directing such assemblies.

When derivatives of this compound are synthesized, the naphthalene moiety can participate in π-π stacking interactions, guiding the molecules to arrange themselves in a predictable manner. For example, isomeric naphthalene-appended glucono derivatives have been shown to self-assemble into distinct nanostructures like nanofibers and nanotwists, with the packing arrangement influencing the resulting optical properties. nih.gov The formation of macrocycles and mechanically interlocked molecules discussed previously are also prime examples of complex self-assembly processes, where a combination of donor-acceptor interactions, hydrogen bonding, and solvophobic effects direct the arrangement of multiple components into a final, thermodynamically stable structure. researchgate.netrsc.org

Building Blocks for Organic Electronic and Semiconductor Materials

The delocalized π-electron system of the naphthalene core makes this compound a valuable precursor for materials used in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Organic semiconductors are the active components in OFETs, and their performance is highly dependent on their molecular structure and solid-state packing. sigmaaldrich.com Naphthalene-based compounds, particularly naphthalene diimides (NDIs), are known to be excellent n-type (electron-transporting) semiconductors. rsc.orgbohrium.com While not a diimide itself, this compound serves as a precursor to create larger conjugated systems with semiconducting properties.

One important application is in the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives. core.ac.ukresearcher.life By reacting this compound with a suitable base, it is possible to generate a quinodimethane intermediate, which can then polymerize to form poly(1,4-naphthalene vinylene). This conjugated polymer possesses a naphthalene unit in its backbone, influencing its electronic properties and potential for use in electronic devices. The performance of such materials in OFETs is typically characterized by their charge carrier mobility and on/off current ratio. Naphthalene-flanked diketopyrrolopyrrole (DPP) monomers have shown promising p-type semiconducting behavior with high mobilities in OFETs. rsc.org

| Naphthalene-Based Semiconductor | Device Configuration | Carrier Mobility (cm²/Vs) | On/Off Ratio | Reference |

| Naphthalene Diimide (NDI) derivatives | Top-contact OFET | 2.2 x 10⁻¹ | >10⁵ | bohrium.com |

| Alkylthienyl-substituted NDI | Bottom-contact OFET | ~10⁻² | >10⁵ | rsc.orgresearchgate.net |

| n-Decyl-DPP-Naphthalene (D-DPPN) | Bottom-contact/top-gate OFET | 0.019 | 10⁶ | rsc.org |

Synthesis of Biologically Active Molecules and Derivatives

The naphthalene scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. ekb.eg Its derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netijpsjournal.com this compound serves as a key starting material for accessing a variety of these biologically relevant molecules.

The high reactivity of the bromomethyl groups allows for straightforward nucleophilic substitution reactions, making this compound an excellent precursor for various pharmaceutical intermediates. For example, it can be used in the synthesis of compounds analogous to Naphthalene Acetic Acid (NAA), a well-known plant growth regulator. nih.govresearchgate.net The synthesis of NAA and its derivatives often involves the introduction of functional groups onto the naphthalene core, a process where bis(halomethyl)naphthalenes can serve as key intermediates. nih.govresearchgate.net Furthermore, the compound can be utilized to create larger, more complex structures through reactions with amines, thiols, and other nucleophiles, leading to the formation of diverse heterocyclic systems that are central to many drug discovery programs.

The naphthalene core is a fundamental component of many bioactive compounds. nih.gov By using this compound, chemists can construct complex scaffolds with potential therapeutic applications. For example, libraries of naphthalene-1,4-dione analogues have been synthesized and evaluated as anticancer agents that target the altered glucose metabolism in cancer cells, a phenomenon known as the Warburg effect. rsc.orgnih.gov While these specific syntheses may start from different naphthalene precursors, the functionalization strategies are relevant. This compound allows for the building of bridged or macrocyclic structures by reacting both bromomethyl groups with a single linker molecule. These rigid, well-defined structures are of great interest in drug design for targeting specific protein-protein interactions or enzyme active sites. The synthesis of various naphthalene derivatives has led to compounds with demonstrated antimicrobial and anti-inflammatory activities. ekb.egbiointerfaceresearch.com

Table 2: Biologically Active Scaffolds Derived from Naphthalene Precursors

| Compound Class | Biological Activity | Therapeutic Area |

|---|---|---|

| Naphthalene-1,4-dione Analogues | Anticancer | Oncology |

| Naphthylamine Derivatives | Antimicrobial | Infectious Diseases |

| Naphthalene-pyrimidine Hybrids | Anti-inflammatory | Inflammation |

Photodynamic therapy (PDT) is a cancer treatment modality that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that kill malignant cells. nih.govresearchgate.net The properties of a photosensitizer, such as its light-absorption wavelength and efficiency in generating singlet oxygen, are crucial for its therapeutic efficacy.

The naphthalene moiety can be incorporated into the structure of photosensitizers to modulate their photophysical properties. For instance, naphthalene units can be attached to porphyrin or phthalocyanine macrocycles, which are common cores for photosensitizers. While direct synthesis examples using this compound are not extensively documented in readily available literature, its reactive handles make it a suitable candidate for linking two photosensitizer units together or for attaching the photosensitizer to a targeting moiety. This approach could lead to dimeric photosensitizers with enhanced light absorption or conjugates that can be specifically delivered to tumor cells, thereby improving the selectivity and effectiveness of PDT. rsc.org The development of new photosensitizers aims to achieve strong absorption in the red or near-infrared region of the spectrum to allow for deeper tissue penetration of light. nih.gov

Advanced Characterization Techniques for 1,4 Bis Bromomethyl Naphthalene and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are fundamental tools for the detailed analysis of 1,4-bis(bromomethyl)naphthalene and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the structure of organic molecules in solution. For this compound and its derivatives, ¹H and ¹³C NMR provide specific information about the hydrogen and carbon environments within the molecule.

In the ¹H NMR spectrum of a derivative, specific chemical shifts (δ) are observed for the different types of protons. For instance, in a study of a naphthalene (B1677914) derivative, the aromatic protons typically appear in the downfield region (around 7.0-8.0 ppm), while the methylene (B1212753) protons of the bromomethyl group (-CH₂Br) are found further upfield. rsc.org The coupling patterns (singlet, doublet, triplet, etc.) and coupling constants (J values) provide information about the neighboring protons. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by showing the chemical shifts of the carbon atoms. The carbon atoms of the naphthalene ring system and the bromomethyl groups resonate at characteristic frequencies. rsc.org For example, the carbons of the aromatic ring in a naphthalene derivative can be observed in the range of 109-153 ppm, while the methylene carbon is seen at a different chemical shift. rsc.org

Detailed analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound and its derivatives. rsc.orgrsc.org Two-dimensional NMR techniques, such as gDQCOSY and gHSQCAD, can further aid in elucidating complex structures and confirming assignments. nih.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Naphthalene Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | 7.65 | d | 8.8 |

| ¹H | 7.58 | d | 8.4 |

| ¹H | 7.50 | s | - |

| ¹H | 7.25 | d | 7.9 |

| ¹H | 7.14–7.10 | m | - |

| ¹H | 7.08 | dd | 8.8, 2.5 |

| ¹H | 4.93 | s | - |

| ¹³C | 132.99 | - | - |

| ¹³C | 129.13 | - | - |

| ¹³C | 128.95 | - | - |

| ¹³C | 127.92 | - | - |

| ¹³C | 126.23 | - | - |

| ¹³C | 126.15 | - | - |

| ¹³C | 33.5 | - | - |

Note: This table presents a generalized representation of NMR data for a naphthalene derivative based on published findings. rsc.org The exact chemical shifts and coupling constants can vary depending on the specific derivative and the solvent used.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum shows characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Key vibrational modes include the C-H stretching of the aromatic ring and the methylene groups, C=C stretching of the naphthalene core, and the C-Br stretching of the bromomethyl substituents. The C-H stretching vibrations for the aromatic part are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the naphthalene ring appear in the 1600-1450 cm⁻¹ region. The presence of the bromomethyl groups can be confirmed by the C-Br stretching vibration, which is expected to appear at lower frequencies. Studies on similar naphthalene compounds show that C-H vibrational modes can be affected by molecular clustering and aggregation. nasa.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) can be used to confirm its elemental composition by providing a highly accurate mass measurement. rsc.org The mass spectrum of the parent compound would show a molecular ion peak corresponding to its molecular weight. nist.gov The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic pattern for the molecular ion peak and any bromine-containing fragments.

UV-Vis Absorption and Emission Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Naphthalene and its derivatives typically exhibit strong UV absorption due to π → π* transitions within the aromatic system. researchgate.net The absorption spectrum of this compound is expected to show characteristic absorption maxima in the UV region. A study on naphthalene compounds showed that theoretical calculations of UV-Vis spectra correspond well with experimental results. ijcesen.com The position and intensity of these bands can be influenced by the substitution pattern on the naphthalene ring. Some naphthalene derivatives also exhibit fluorescence, and their emission spectra can be studied to understand their photophysical properties.

X-ray Crystallography and Structural Elucidation

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid.

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Structures

In the case of the related compound, 1,4-bis(chloromethyl)naphthalene, X-ray diffraction showed that the chlorine atoms deviate in opposite directions from the plane of the naphthalene ring. nih.govresearchgate.net The molecules are arranged in stacks through π–π interactions between the naphthalene ring systems of adjacent molecules. nih.govresearchgate.net Similar intermolecular interactions and packing arrangements can be expected in the crystal structure of this compound, influencing its solid-state properties. The detailed analysis of these crystal structures provides valuable insights into the non-covalent interactions that govern the supramolecular assembly of these molecules. mdpi.com

Analysis of Bond Lengths, Angles, and Dihedral Angles

Detailed crystallographic data for this compound is not prominently available in the reviewed literature. However, an analysis of its close analog, 1,4-bis(chloromethyl)naphthalene , provides valuable, transferable insights into the molecular geometry. X-ray diffraction studies of the chloro-derivative reveal a monoclinic crystal system.

The bond lengths within the naphthalene ring system of the chloro-analog range from 1.344(6) Å to 1.425(5) Å, which is typical for naphthalene cores. mdpi.com The critical C-C-Cl bond angle and other geometric parameters offer a template for understanding the steric and electronic environment around the bromomethyl groups in the target compound. The C-Cl bonds have a length of approximately 1.81 Å. mdpi.comresearchgate.net Given the larger atomic radius of bromine compared to chlorine, the C-Br bond in this compound is expected to be significantly longer.

Interactive Table: Selected Geometric Parameters for 1,4-Bis(chloromethyl)naphthalene Note: This data is for the chloro-analog and serves as a proxy for this compound.

| Parameter | Bond/Atoms | Value (Å or °) |

| Bond Length | C1-C2 | 1.419 (6) Å |

| Bond Length | C1-C6 | 1.421 (5) Å |

| Bond Length | C1-C10 | 1.425 (5) Å |

| Bond Length | C9-C10 | 1.344 (6) Å |

| Bond Length | Cl1-C11 | 1.810 (4) Å |

| Bond Length | Cl2-C12 | 1.814 (4) Å |

| Torsion Angle | C(2)-C(1)-C(11)-Cl(1) | -104.1 (4) ° |

| Torsion Angle | C(5)-C(4)-C(12)-Cl(2) | -101.9 (4) ° |

Data sourced from Tariq et al. (2008). mdpi.comresearchgate.net

Conformational Analysis and Distortion Studies

The conformation of the bromomethyl groups relative to the planar naphthalene ring is a key structural feature. In the chloro-analog, the chloromethyl groups exhibit significant out-of-plane distortion. The torsion angles involving the methylene carbon and the chlorine atom (Cring—Cring—Cmethylene—Cl) are -104.1(4)° and -101.9(4)°. mdpi.comresearchgate.net This indicates that the substituents are not in the same plane as the aromatic system.

Furthermore, the chlorine atoms deviate in opposite directions from the mean plane of the naphthalene ring by 1.660(6) Å and 1.559(6) Å, respectively. mdpi.com This anti-conformation minimizes steric hindrance between the bulky halomethyl groups. It is highly probable that this compound adopts a similar distorted, anti-conformation due to the even greater steric bulk of the bromine atoms. On-surface studies of the related isomer, 2,3-bis(bromomethyl)naphthalene , on a gold surface also highlight conformational changes and planarization upon thermal annealing to form polymers. nih.gov

Thermal Analysis (e.g., TGA, DSC)

Specific Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) data for the this compound monomer is not readily found in the surveyed literature. However, the thermal stability of this monomer is a critical parameter for its application as a precursor in polymerization reactions, and the thermal properties of the resulting polymers have been studied.

TGA is used to determine the thermal stability and decomposition profile of materials by measuring weight loss as a function of temperature. mdpi.comnih.gov For polymers derived from naphthalene-based monomers, TGA curves show that the 5% weight loss temperature (Td5%), a common indicator of thermal stability, can be as high as 569 °C in a nitrogen atmosphere, indicating excellent thermal resilience imparted by the rigid naphthalene structure. mdpi.com

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points (Tm) and glass transition temperatures (Tg). mdpi.comresearchgate.net For semi-crystalline polymers containing naphthalene units, DSC scans can reveal complex melting and recrystallization behaviors. researchgate.net The thermal properties of polymers made from 1,4-naphthalene precursors, such as poly(1,4-naphthalene-dimethylene), are crucial for their application in high-performance materials. researchgate.netmdpi.com The thermal lability of some brominated compounds can lead to isomer interconversion upon heating, a factor that would be important to investigate for this compound. nih.gov

Chromatographic Techniques (e.g., GC, HPLC, TLC)

Chromatographic methods are essential for the purification, identification, and purity assessment of this compound and its derivatives.